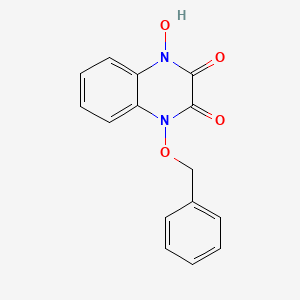

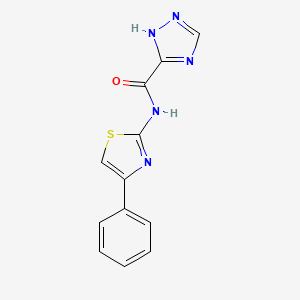

![molecular formula C9H7Cl2N3S B5519924 5-[(2,4-dichlorobenzyl)thio]-1H-1,2,4-triazole CAS No. 5785-41-1](/img/structure/B5519924.png)

5-[(2,4-dichlorobenzyl)thio]-1H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds containing the 1,2,4-triazole moiety have been studied for their potential as antimicrobial agents. The presence of a 2,4-dichlorobenzylthio group could enhance the compound’s ability to inhibit the growth of various bacteria and fungi. Research has shown that similar structures exhibit significant activity against pathogens such as Helicobacter pylori, which is associated with gastric ulcers and cancer .

Anti-Helicobacter pylori Activity

The 1,2,4-triazole derivatives have been synthesized and evaluated for their efficacy against H. pylori. This bacterium is known for its role in gastritis and peptic ulcers. The synthesized compounds, including those with chlorobenzylthio groups, have shown better activity profiles against clinical isolates of H. pylori compared to standard drugs like metronidazole .

α-Glucosidase Inhibition

In the search for new treatments for diabetes, 1,2,4-triazole derivatives have been assessed for their α-glucosidase inhibitory activity. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help manage postprandial blood glucose levels. Studies indicate that these compounds can be more potent than acarbose, a clinically used α-glucosidase inhibitor .

Potential Antidiabetic Applications

Given the α-glucosidase inhibition, compounds like 5-[(2,4-dichlorobenzyl)thio]-1H-1,2,4-triazole could be explored as potential antidiabetic medications. They may offer an alternative to existing drugs, with the possibility of fewer side effects or improved efficacy .

Chemical Synthesis and Design

The structural motif of 1,2,4-triazole is versatile in chemical synthesis. It can be used to design and synthesize a wide range of novel compounds with potential biological activities. The dichlorobenzylthio group can be a key functional moiety in creating diverse chemical libraries for drug discovery .

Microwave-Assisted Synthesis

The compound’s synthesis process can be optimized using microwave-assisted techniques, which offer advantages in terms of reaction speed and product yield. This method can be particularly useful in the rapid generation of 1,2,4-triazole derivatives for further biological testing .

Eigenschaften

IUPAC Name |

5-[(2,4-dichlorophenyl)methylsulfanyl]-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3S/c10-7-2-1-6(8(11)3-7)4-15-9-12-5-13-14-9/h1-3,5H,4H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKLXZUPGLXUDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CSC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350660 |

Source

|

| Record name | STK727735 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5785-41-1 |

Source

|

| Record name | STK727735 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide hydrochloride](/img/structure/B5519864.png)

![6-(2-chlorophenyl)-7-methyl-8-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5519879.png)

![1-(2-biphenylyl)-4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5519883.png)

![ethyl 4-[(3-chlorophenyl)amino]-3-quinolinecarboxylate](/img/structure/B5519886.png)

![1-(imidazo[1,2-a]pyridin-3-ylacetyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5519899.png)

![3,5-dimethyl-7-(tetrahydro-2H-pyran-4-ylcarbonyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5519905.png)